molecular formula C7H6BrF2NO B1413383 2-Bromo-3-difluoromethoxy-4-methylpyridine CAS No. 1805591-90-5

2-Bromo-3-difluoromethoxy-4-methylpyridine

Cat. No.: B1413383
CAS No.: 1805591-90-5
M. Wt: 238.03 g/mol
InChI Key: WHBGZCUKNSDPNZ-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-4-methylpyridine is a halogenated pyridine derivative characterized by a bromine atom at position 2, a difluoromethoxy group (-OCF₂) at position 3, and a methyl group (-CH₃) at position 2. Bromopyridines are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group versatility .

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-11-6(8)5(4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBGZCUKNSDPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245078
Record name Pyridine, 2-bromo-3-(difluoromethoxy)-4-methyl-
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Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805591-90-5
Record name Pyridine, 2-bromo-3-(difluoromethoxy)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805591-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-3-(difluoromethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Halogenation and Functionalization of Pyridine Derivatives

Method Overview:

This approach begins with a suitably substituted pyridine precursor, typically 4-methylpyridine derivatives, which undergo selective halogenation at specific positions, followed by nucleophilic substitution to introduce the difluoromethoxy group.

Key Steps:

  • Preparation of 4-Methylpyridine Derivatives:
    Starting from 4-methylpyridine, the initial step involves nitration or other functional group modifications to facilitate subsequent halogenation.

  • Selective Bromination:
    Bromination is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 3-position of the pyridine ring. The reaction typically occurs in polar solvents such as acetic acid or acetic anhydride at low temperatures (~0–10°C) to ensure regioselectivity.

  • Methoxy and Fluorination Introduction:
    The difluoromethoxy group is introduced via nucleophilic substitution with difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfonates, under basic conditions. Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, often at low temperatures to prevent side reactions.

Research Findings:

  • The patent CN105017136A describes a process for synthesizing 2-bromo-3-methoxypyridine, which involves bromination of pyridine derivatives followed by methoxylation, providing a basis for analogous fluorinated derivatives.

Data Table:

Step Reagents Conditions Yield Notes
Bromination Bromine or NBS 0–10°C, polar solvent ~85–95% Regioselective at position 3
Difluoromethoxylation Difluoromethylating agent -20°C to 0°C Variable Requires careful control to prevent over-fluorination

Diazotization and Fluorination Strategy

Method Overview:

This method leverages diazotization of amino precursors followed by fluorination to introduce the difluoromethoxy group, similar to the process used in synthesizing 2-methoxy-3-bromo-5-fluoropyridine.

Key Steps:

  • Diazotization:
    Starting from 4-methyl-3-aminopyridine, diazotization is performed using nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (~0°C). This step forms a diazonium salt, which is a versatile intermediate.

  • Fluorination:
    The diazonium intermediate reacts with a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST) or other electrophilic fluorinating agents, to replace the diazonium group with a fluorine atom, forming the difluoromethoxy group.

  • Bromination:
    Subsequent bromination at the 3-position is achieved using elemental bromine or NBS in acetic acid or similar solvents, under mild conditions.

Research Findings:

  • The patent CN111777549A details a synthesis route where 2-methoxy-5-aminopyridine undergoes diazotization and fluorination, followed by bromination, to produce the target compound with high yield and mild conditions.

Data Table:

Step Reagents Conditions Yield Notes
Diazotization NaNO₂, HCl 0–5°C ~90% Forms diazonium salt
Fluorination DAST or similar -20°C to 0°C Variable Introduces difluoromethoxy group
Bromination Br₂ or NBS 0–10°C Over 85% Regioselective at position 3

Sequential Nucleophilic Substitution and Aromatic Substitution

Method Overview:

This approach involves initial substitution reactions on pyridine rings, followed by functional group modifications to install the desired substituents.

Key Steps:

Research Findings:

  • The patent CN104945314A describes a method for preparing 3-bromopyridine derivatives, which can be adapted for the synthesis of the target compound by subsequent nucleophilic substitution with difluoromethoxy groups.

Data Table:

Step Reagents Conditions Yield Notes
Bromination Br₂/NBS 0–10°C ~90% Regioselectivity at 3-position
Nucleophilic substitution Difluoromethylating agent Basic conditions Variable Efficient for installing difluoromethoxy

Summary of Key Findings

Method Advantages Limitations Typical Yield
Direct halogenation and fluorination Mild conditions, high regioselectivity Requires careful control of fluorination reagents 70–85%
Diazotization-fluorination High selectivity, versatile Multi-step, sensitive to reaction conditions 80–90%
Sequential substitution Well-established, adaptable Potential for side reactions, need for protecting groups 75–85%

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-difluoromethoxy-4-methylpyridine has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-3-difluoromethoxy-4-methylpyridine with selected analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound Not provided C₇H₆BrF₂NO ~238.04 (calc.) Br (2), -OCF₂ (3), -CH₃ (4) High electronegativity, lipophilicity
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 Br (2), -CH₃ (3) Simpler structure, lower polarity
2-Bromo-6-(difluoromethoxy)pyridine 135795-46-9 C₆H₄BrF₂NO 223.01 Br (2), -OCF₂ (6) Differs in substituent position
3-Amino-2-bromo-6-methoxypyridine 1196152-34-7 C₆H₆BrN₂O 217.03 Br (2), -NH₂ (3), -OCH₃ (6) Amino group enhances reactivity
2-Bromopyridine 109-04-6 C₅H₄BrN 158.00 Br (2) No additional substituents
4-(Bromomethyl)-2-chloro-3-fluoro-pyridine 1227585-77-4 C₆H₄BrClFN 224.46 -CH₂Br (4), -Cl (2), -F (3) Multi-halogenated, steric bulk

Key Comparative Insights

Electronic Effects and Reactivity
  • Positional isomerism : 2-Bromo-6-(difluoromethoxy)pyridine (CAS 135795-46-9) shares the -OCF₂ group but at position 6, which may alter regioselectivity in substitution reactions compared to the target compound .
Steric and Metabolic Considerations
  • The methyl group at position 4 in the target compound adds steric hindrance, which could slow nucleophilic aromatic substitution compared to 2-Bromo-3-methylpyridine (CAS 3430-17-9) .
Halogen Diversity
  • Multi-halogenated analogs like 4-(bromomethyl)-2-chloro-3-fluoro-pyridine (CAS 1227585-77-4) demonstrate how combined halogens (Br, Cl, F) can tune electronic properties and reactivity for specialized applications .
Functional Group Impact
  • Amino-substituted analogs (e.g., 3-Amino-2-bromo-6-methoxypyridine, CAS 1196152-34-7) exhibit enhanced nucleophilicity at position 3, enabling further derivatization, whereas the target compound’s -OCF₂ group may direct reactions to position 2 or 4 .

Biological Activity

2-Bromo-3-difluoromethoxy-4-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a methyl group. Its molecular formula is C7_7H6_6BrF2_2N1_1O1_1, and it has a molecular weight of approximately 221.04 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the compound may modulate the activity of specific molecular targets, leading to various physiological effects. The exact mechanism of action remains an area of ongoing investigation, but preliminary studies suggest potential roles in:

  • Inhibition of Kinases : Similar compounds have shown promising results as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Overview

Activity Type Description
Antitumor Activity Potential as an inhibitor for various cancers through modulation of signaling pathways.
Antimicrobial Effects Exhibits activity against certain bacterial strains, indicating therapeutic potential.
Enzyme Interaction May interact with enzymes involved in metabolic processes, impacting drug metabolism.

Case Studies

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Evaluating how variations in the chemical structure influence biological activity.
  • Target Identification : Identifying specific molecular targets to better understand the compound's mechanism of action.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3-difluoromethoxy-4-methylpyridine?

A practical approach involves nucleophilic substitution of a brominated pyridine precursor with a difluoromethoxide ion. For example, starting from 2-bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5), fluorination can be extended using difluoromethoxy reagents under controlled conditions . Alternatively, cross-coupling reactions with nickel catalysts (e.g., reductive coupling of halomethylpyridines) may enhance regioselectivity, as demonstrated in analogous bipyridine syntheses .

Q. How can the purity and structural integrity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Melting point analysis (mp: ~80–82°C, based on structurally similar bromopyridines) and nuclear magnetic resonance (NMR) spectroscopy (e.g., distinguishing Br and CF₂O signals in ¹H/¹⁹F NMR) are critical . Mass spectrometry (MS) should confirm the molecular ion peak at m/z ≈ 248 (C₈H₇BrF₂NO).

Q. What safety protocols are essential for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation and skin contact; in case of exposure, rinse immediately with water (15+ minutes for eyes) . Store in amber glass vials at 2–8°C, away from oxidizing agents. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

Discrepancies in NMR shifts may arise from solvent polarity or trace impurities. For example, CF₂O groups exhibit distinct ¹⁹F NMR signals (~-80 ppm). Cross-validate with gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy (C-F stretch: 1100–1250 cm⁻¹) . If contradictions persist, recrystallize the compound using ethyl acetate/hexane mixtures to remove byproducts .

Q. What catalytic systems are effective for functionalizing the bromine substituent?

Palladium-mediated Suzuki-Miyaura coupling with aryl boronic acids achieves selective substitution at the Br position. For example, bipyridine ligands synthesized via nickel-catalyzed reductive coupling (e.g., NiCl₂/Zn systems) show high yields in analogous reactions . Optimize ligand-to-metal ratios (1:1–1:2) and reaction temperatures (80–120°C) to minimize dehalogenation .

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group?

The electron-withdrawing nature of CF₂O enhances electrophilic aromatic substitution (EAS) at the para position. Computational studies (DFT) suggest that the CF₂O group lowers the LUMO energy of the pyridine ring, favoring nucleophilic attack. Contrast this with trifluoromethoxy analogs, where steric hindrance may reduce reactivity .

Q. How can phosphonylation reactions be adapted for this compound?

React this compound with triethyl phosphite under Arbuzov conditions (140°C, 12–24 hours) to replace Br with a phosphonate group. Monitor progress via ³¹P NMR (δ ≈ 20–25 ppm) and isolate using column chromatography (SiO₂, ethyl acetate/hexane eluent) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-difluoromethoxy-4-methylpyridine
Reactant of Route 2
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2-Bromo-3-difluoromethoxy-4-methylpyridine

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